Allyl uridine-triphosphate
Description
Significance of Nucleotide Analogs in Advancing Molecular Biology and Biochemistry
Nucleotide analogs, which are structurally similar to their natural counterparts (adenosine, guanosine, cytosine, thymidine, and uridine), have become indispensable tools in the study of nucleic acids. quora.comwikipedia.org These synthetic molecules often contain subtle alterations to the nucleobase, the sugar moiety, or the phosphate (B84403) group. wikipedia.org Such modifications allow researchers to probe the intricate mechanisms of DNA and RNA polymerases, enzymes central to genetic information flow. nih.gov By observing how these enzymes interact with analogs, scientists can gain critical insights into processes like DNA replication and transcription. nih.gov
Furthermore, nucleotide analogs are instrumental in a wide array of molecular biology applications. They are used for DNA sequencing, studying RNA and protein interactions, and for cellular imaging. Certain analogs, for instance, are designed to be fluorescent, enabling the direct visualization of nucleic acids within cells. quora.com The ability to introduce specific chemical functionalities into DNA and RNA through these analogs has paved the way for advanced techniques in diagnostics and has been pivotal in the development of antiviral and anticancer therapies. quora.comnih.gov
Evolution of Non-Radioactive Labeling Strategies for RNA
Historically, the detection and analysis of nucleic acids relied heavily on the incorporation of radioactive isotopes. However, concerns over safety and the high cost of radioactive waste disposal spurred the development of non-radioactive labeling methods. thermofisher.comjenabioscience.com These alternative strategies offer several advantages, including increased probe stability and enhanced safety. jenabioscience.comnih.gov
Non-radioactive labeling can be achieved through two main approaches: direct and indirect labeling. seracare.com Direct methods involve the incorporation of a fluorescent tag or the cross-linking of an enzyme directly to the nucleic acid. seracare.com Indirect labeling, which has become a widely adopted technique, involves incorporating nucleotides that have been tagged with a small molecule, or hapten, such as biotin (B1667282) or digoxigenin (B1670575) (DIG). seracare.comsigmaaldrich.com
The process often begins with the enzymatic incorporation of a modified nucleotide, like aminoallyl-UTP, into an RNA molecule during in vitro transcription. biosan-nsk.ruabpbio.com This creates an RNA strand with reactive amine groups. wikipedia.org In a subsequent step, these amine-functionalized RNAs can be coupled with amine-reactive entities, such as fluorescent dyes or biotin. biosan-nsk.ruwikipedia.org This two-step labeling approach is not only more economical than using pre-labeled nucleotides but also allows for greater flexibility in choosing the detection method. abpbio.com The resulting labeled probes are then used in a variety of applications, including Northern and Southern blotting, and in situ hybridization, with detection achieved through enzymatic reactions that produce a colored or light-emitting signal, or by directly visualizing a fluorescent tag. nih.govseracare.com
Position of Allyl-UTP within the Landscape of Functionalized Uridine (B1682114) Triphosphates
Allyl uridine-triphosphate (B1242244) (Allyl-UTP) is a type of modified uridine triphosphate where an allyl group is attached to the C5 position of the uracil (B121893) base. This modification is key to its utility, as the allyl group provides a reactive handle for subsequent chemical modifications. A common variant is 5-(3-aminoallyl)-uridine-5'-triphosphate (AA-UTP), where the allyl group contains a primary amine. biosan-nsk.ruwikipedia.org This aliphatic amine is more reactive than the aromatic amine groups found naturally on nucleobases, making it an excellent target for coupling with molecules like fluorescent dyes that have an N-Hydroxysuccinimide (NHS) ester group. wikipedia.org
The synthesis of AA-UTP can be achieved through methods like palladium-catalyzed Heck coupling, which provides a reliable and efficient route to producing the high-purity compound. nih.gov
In the landscape of functionalized uridine triphosphates, Allyl-UTP and its aminoallyl derivative hold a significant position due to their efficient incorporation by RNA polymerases such as T7, T3, and SP6. biosan-nsk.ruabpbio.com This efficient incorporation is a notable advantage over bulkier dye-labeled UTPs, which can be incorporated less efficiently by polymerases. scispace.com The indirect labeling strategy using AA-UTP often results in higher labeling density and stronger fluorescent signals compared to the direct incorporation of dye-labeled nucleotides. oup.comresearchgate.net
The versatility of the aminoallyl group allows for the attachment of a wide range of molecules, making it a valuable tool for various applications, including microarray analysis and the localization of RNA within cells. trilinkbiotech.com
Below is a data table comparing different functionalized uridine triphosphates:
| Modified UTP | Functional Group | Labeling Strategy | Key Features & Applications |
| Aminoallyl-UTP (AA-UTP) | Primary Amine | Indirect | Efficiently incorporated by RNA polymerases; allows for post-transcriptional labeling with amine-reactive dyes or biotin; widely used in microarray analysis and RNA localization. biosan-nsk.ruwikipedia.orgoup.comtrilinkbiotech.com |
| Biotin-UTP | Biotin | Direct/Indirect | Biotin is incorporated directly or via a linker; detected with high affinity by streptavidin conjugates; used in various blotting and hybridization techniques. jenabioscience.comseracare.com |
| Digoxigenin-UTP (DIG-UTP) | Digoxigenin | Indirect | DIG is incorporated and detected by specific anti-DIG antibodies conjugated to enzymes or fluorophores; offers high specificity and low background. seracare.comsigmaaldrich.com |
| Fluorescein-UTP | Fluorescein | Direct | A fluorescent dye is directly attached to UTP; allows for direct visualization of labeled RNA without a secondary detection step. sigmaaldrich.com |
| Azide-UTP | Azide (B81097) | Indirect (Click Chemistry) | The azide group allows for highly specific and efficient "click" reactions with alkyne-modified molecules; used for labeling RNA in vitro and in cells. acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19N2O15P3 |
|---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(prop-2-enoxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H19N2O15P3/c1-2-5-25-30(19,20)28-32(23,24)29-31(21,22)26-6-7-9(16)10(17)11(27-7)14-4-3-8(15)13-12(14)18/h2-4,7,9-11,16-17H,1,5-6H2,(H,19,20)(H,21,22)(H,23,24)(H,13,15,18)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
NNJDYOFGDCPDIN-QCNRFFRDSA-N |
Isomeric SMILES |
C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origin of Product |
United States |
Biochemical Synthesis and Polymerase Mediated Incorporation of Allyl Utp
Regioselective Synthesis Pathways for Allyl-UTP
The synthesis of Allyl-UTP is a critical process for its application in various biochemical assays. The regioselective nature of the synthesis ensures that the allyl group is attached at the desired position on the uridine (B1682114) base, which is crucial for its subsequent recognition and incorporation by RNA polymerases.
Palladium-Catalyzed Heck Coupling Methods for 5-Iodouridine-5′-Triphosphates with Allylamine
A prominent and efficient method for the synthesis of (E)-5-(3-aminoallyl)-uridine-5'-O-triphosphate (a form of Allyl-UTP) involves a palladium-catalyzed Heck coupling reaction. This reaction is highly stereoselective, yielding the (E)-isomer with high purity and in good yields. The process starts with the regioselective iodination of uridine-5'-triphosphate at the 5-position of the uracil (B121893) base using reagents like N-iodosuccinimide. This is followed by the Heck coupling of the resulting 5-iodouridine-5′-triphosphate with allylamine in the presence of a palladium catalyst.
The Heck reaction, a Nobel Prize-winning chemical reaction, is a powerful tool for forming carbon-carbon bonds. In this context, it facilitates the coupling of the unsaturated halide (5-iodouridine-5′-triphosphate) with the alkene (allylamine). The reaction is typically carried out in the presence of a base and a palladium catalyst, such as palladium(II) acetate. This synthetic strategy is advantageous as it avoids the use of toxic mercuric reagents and is compatible with the functional groups present in the reactants.
Enzymatic Substrate Properties of Allyl-UTP for RNA Polymerases
Once synthesized, the utility of Allyl-UTP lies in its ability to be incorporated into RNA strands by RNA polymerases. Its properties as an enzymatic substrate are a key area of study.
Acceptability by Bacteriophage RNA Polymerases (T7, T3, SP6)
Allyl-UTP, specifically 5-aminoallyl-UTP, is widely recognized as a substrate for several bacteriophage RNA polymerases, including T7, T3, and SP6. These polymerases are known for their high processivity and promoter specificity, making them workhorses for in vitro transcription. The ability of these enzymes to accept modified nucleotides like Allyl-UTP is crucial for producing functionally modified RNA for a variety of applications, such as fluorescent labeling for microarrays. T3 RNA polymerase, which is highly specific for its own promoter sequences, and SP6 RNA polymerase, which is structurally and functionally similar to T7 polymerase, also efficiently incorporate these modified nucleotides.
Incorporation Efficiency in Comparison to Unmodified UTP in In Vitro Transcription Systems
The efficiency with which Allyl-UTP is incorporated into a growing RNA chain relative to its natural counterpart, UTP, is a critical parameter. Studies have shown that for T7 RNA polymerase, UTP derivatives with modifications at the 5-position are generally good substrates.
In functional tests using T7 RNA polymerase, the amount of RNA produced using a nucleotide mix containing aminoallyl-UTP was found to be at least 80% of that produced with a standard NTP mix containing unmodified UTP. Kinetic analyses of various 5-position modified UTP derivatives with T7 RNA polymerase have provided more detailed insights. For instance, derivatives with hydrophobic modifications at the 5-position showed surprisingly similar Km and Vmax values to unmodified UTP. However, modifications that could carry a positive charge, such as an amino group, resulted in significantly higher Km values, while the Vmax values remained similar to that of UTP. This indicates that while the polymerase can still incorporate the modified nucleotide at a similar maximum rate, a higher concentration of the substrate is required to achieve half of that maximum rate.
| Nucleotide | Relative Km (vs. UTP) | Relative Vmax (vs. UTP) | Polymerase |
| UTP | 1.0 | 1.0 | T7 RNAP |
| Amino-modified UTP | Significantly Higher | Similar | T7 RNAP |
| Phenyl-modified UTP | Similar | Similar | T7 RNAP |
| 4-Pyridyl-modified UTP | Similar | Similar | T7 RNAP |
| 2-Pyridyl-modified UTP | Similar | Similar | T7 RNAP |
| Indolyl-modified UTP | Similar | Similar | T7 RNAP |
| Isobutyl-modified UTP | Similar | Similar | T7 RNAP |
| Imidazole-modified UTP | Significantly Higher | Similar | T7 RNAP |
This table summarizes the relative kinetic parameters for the incorporation of various 5-position modified UTP derivatives by T7 RNA Polymerase, based on available research findings.
One study on other 5-modified UTPs found that a uridine derivative with a thiophene ring at the 5-position was incorporated by T7 RNA polymerase with an efficiency of 96±3% compared to UTP.
Characterization of Polymerase Fidelity with Allyl-UTP Substrates
The fidelity of transcription, or the accuracy of nucleotide incorporation, is a crucial aspect of RNA synthesis. RNA polymerases have intrinsic error rates, and the use of modified nucleotides can potentially influence this fidelity.
The baseline misincorporation rate for wild-type T7 RNA polymerase is estimated to be around 1 in 2 x 104 nucleotides. Unlike some other polymerases, the fidelity of T7 RNA polymerase appears to rely primarily on the initial discrimination against incorrect nucleotides rather than on a proofreading mechanism. T3 RNA polymerase, being 82% identical to T7, exhibits a comparable fidelity profile. In contrast, SP6 RNA polymerase has been observed to have a one- to two-fold higher error rate than T7 RNA polymerase with both unmodified and modified nucleotides.
Mechanism of Nucleotidyl Transferase Activity with Allyl-UTP
The mechanism of nucleotide incorporation by T7 RNA polymerase involves a series of conformational changes. The polymerase transitions from a catalytically inactive "open" conformation to an active "closed" conformation upon binding the correct nucleotide. Substrate selection occurs in the open conformation, where the incoming nucleotide base-pairs with the template DNA base. A key amino acid, Tyrosine 639 (Tyr639), plays a crucial role in discriminating between ribo- and deoxyribonucleotides.
For 5-substituted pyrimidine nucleoside triphosphates, the modification at the 5-position is accommodated within the enzyme's active site. This position on the uracil base projects into the major groove of the newly formed RNA-DNA hybrid. The polymerase active site is relatively tolerant to modifications at this position. The fundamental mechanism of the nucleotidyl transfer reaction—the attack of the 3'-hydroxyl of the growing RNA chain on the α-phosphate of the incoming triphosphate—is not expected to be significantly altered. However, the nature of the substituent can influence the kinetics of the reaction. The allyl group on Allyl-UTP, while not excessively bulky, can have an impact on the binding affinity (Km) of the nucleotide to the polymerase active site. The interaction, or lack thereof, between the 5-position substituent and the polymerase likely influences the stability of the open conformation and the transition to the closed, catalytically competent state.
Klenow DNA Polymerase Activity with Aminoallyl-dUTP for 3' RNA Labeling
A chemo-enzymatic method has been developed for the site-specific labeling of the 3' terminus of RNA molecules, which utilizes the Klenow fragment of DNA polymerase. nih.govresearchgate.net This technique is particularly advantageous for long and structured RNAs, where traditional labeling methods may have limitations. nih.govresearchgate.net
The core of this method involves a template-guided addition of an amino-modified nucleotide, specifically aminoallyl-dUTP (AAdUTP), to the 3' end of the target RNA. nih.gov The Klenow polymerase catalyzes this reaction. For this process to be efficient, especially with structured RNAs, "helper" DNA oligonucleotides are designed to be complementary to the RNA, disrupting any pre-existing intramolecular structures that might impede the polymerase activity. nih.govresearchgate.net
The reaction is typically carried out by incubating the RNA, a DNA template, aminoallyl-dUTP, and the Klenow fragment in a suitable buffer. Following the enzymatic incorporation of the aminoallyl-dUTP, the newly introduced primary amino group can be chemically conjugated to an NHS-ester dye, resulting in a fluorescently labeled RNA molecule. nih.gov This two-step process allows for the precise attachment of a single modified nucleotide. nih.gov
Below is a summary of the optimized reaction components for the enzymatic addition of AAdUTP to the 3' end of RNA using Klenow DNA polymerase.
| Component | Final Concentration/Amount | Purpose |
| RNA | Varies | The target molecule for 3' end labeling. |
| DNA Template | Varies | Guides the addition of the modified nucleotide. |
| Aminoallyl-dUTP | Varies | The modified nucleotide to be incorporated. |
| Klenow DNA Polymerase | Varies | Catalyzes the nucleotide addition. |
| Klenow Buffer | 1X | Provides optimal conditions for enzyme activity. |
| - NaCl | 50 mM | Component of the Klenow buffer. |
| - MgCl₂ | 10 mM | Component of the Klenow buffer, essential for catalysis. |
| - DTT | 1 mM | Component of the Klenow buffer, a reducing agent. |
| - Tris-HCl, pH 7.9 | 10 mM | Component of the Klenow buffer, maintains pH. |
This table is based on an optimized protocol and specific concentrations may vary depending on the RNA target and experimental conditions.
Post Synthetic Derivatization and Bioconjugation Chemistry of Allyl Utp Incorporated Rna
Amine-Reactive Chemistry for Functionalization
The primary amino group introduced into the RNA via AA-UTP provides a versatile handle for a variety of amine-reactive chemical reactions. This allows for the covalent attachment of diverse functional molecules after the RNA has been synthesized.
N-Hydroxysuccinimide (NHS) Ester Coupling with Primary Amine of Aminoallyl-Uridine Residues
A widely used and efficient method for functionalizing aminoallyl-modified RNA is through coupling with N-Hydroxysuccinimide (NHS) esters. wikipedia.orgresearchgate.net This reaction forms a stable amide bond between the primary amine of the aminoallyl-uridine and the NHS ester-activated molecule. researchgate.net The process is favored for its simplicity and cost-effectiveness compared to the direct incorporation of pre-labeled nucleotides. trilinkbiotech.comresearchgate.net
The reaction conditions, including reactant concentrations, the concentration of dimethylsulfoxide (DMSO) as a co-solvent, solution pH, and reaction time, can be optimized to significantly increase the yield of the fluorescently labeled RNA. researchgate.net For instance, studies have shown that optimizing these parameters can double the initial yield of fluorescently labeled RNA to as high as 55%. researchgate.net The protocol often involves dissolving the aminoallyl-RNA and the NHS-ester-linked molecule in a buffer, with the addition of DMSO to facilitate the reaction. researchgate.net This amine/NHS ester reaction is a cornerstone for introducing a variety of functionalities to RNA for applications such as microarray-based hybridization detection. apexbt.com
Covalent Attachment of Diverse Molecular Probes
The ability to covalently attach various molecular probes to RNA through the aminoallyl linker has revolutionized the study of RNA localization, function, and dynamics. trilinkbiotech.com
Fluorescent Dyes (e.g., Cy Dyes, Alexa Fluor, Tetramethylrhodamine)
Fluorescent labeling is one of the most common applications of aminoallyl-modified RNA. A wide range of fluorescent dyes with NHS ester functionalities can be coupled to the primary amine. trilinkbiotech.comwikipedia.org This allows for the sensitive detection and visualization of RNA in various experimental setups, including microarray analysis and single-molecule studies. trilinkbiotech.comsemanticscholar.org
Commonly used fluorescent dyes include:
Cyanine (Cy) dyes: Such as Cy3 and Cy5, which are frequently used in microarray experiments for dual-color analysis.
Alexa Fluor dyes: A series of spectrally distinct and photostable dyes.
Tetramethylrhodamine (TMR): Another popular and bright fluorophore.
The general procedure involves incubating the aminoallyl-RNA with the NHS ester of the desired fluorescent dye under optimized conditions, followed by purification to remove unreacted dye. caltech.edu
Table 1: Examples of Fluorescent Dyes Used for Labeling Aminoallyl-RNA
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| Cy3 | ~550 | ~570 | Microarrays, FRET |
| Cy5 | ~649 | ~670 | Microarrays, FRET |
| Alexa Fluor 488 | ~495 | ~519 | Microscopy, Flow Cytometry |
| Alexa Fluor 546 | ~556 | ~573 | Microscopy, FRET |
| Alexa Fluor 647 | ~650 | ~668 | Microscopy, STORM |
| Tetramethylrhodamine (TMR) | ~555 | ~580 | Microscopy, FRET |
Note: Excitation and emission maxima are approximate and can vary slightly depending on the local environment.
Biotin (B1667282) Tagging
Biotin is another crucial molecule that can be conjugated to aminoallyl-RNA. trilinkbiotech.combiolog.de The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is exploited for various applications, including:
Purification: Biotinylated RNA can be easily captured on streptavidin-coated beads or surfaces.
Immobilization: For surface-based assays like those used in single-molecule studies. semanticscholar.org
Detection: Using streptavidin conjugated to an enzyme or a fluorescent probe.
The coupling chemistry is similar to that of fluorescent dyes, utilizing an NHS ester of biotin to react with the aminoallyl group on the RNA. trilinkbiotech.com
Hapten Conjugation (e.g., Digoxigenin)
Haptens, such as digoxigenin (B1670575) (DIG), can be attached to aminoallyl-RNA. trilinkbiotech.com These small molecules can be specifically recognized by anti-hapten antibodies, which can be conjugated to enzymes or fluorophores for detection. This provides a versatile and robust method for non-radioactive labeling and detection of RNA in techniques like in situ hybridization and Northern blotting. Similar to other probes, digoxigenin is typically introduced via an NHS ester derivative. trilinkbiotech.com
Coupling with Affinity Tags and Other Molecules of Interest
The versatility of the aminoallyl group extends to the coupling of various other molecules of interest, including affinity tags. trilinkbiotech.com For example, molecules that can be used for specific cleavage of nucleic acids, such as 1,10-phenanthroline, have been successfully coupled to aminoallyl-modified RNA. trilinkbiotech.com This allows for the creation of RNA-based tools with novel functionalities. The ability to attach different molecules opens up possibilities for studying RNA-protein interactions, RNA structure, and for the development of RNA-based therapeutics and diagnostics.
Advanced Applications of Allyl Utp in Contemporary Academic Research
RNA Probe Generation for Hybridization-Based Assays
Hybridization-based assays rely on the principle of a labeled nucleic acid probe binding specifically to its complementary sequence within a complex mixture. Allyl-UTP is instrumental in the generation of non-radioactive probes for these assays, offering a safer and more flexible alternative to traditional methods. The common strategy is a two-step, indirect labeling process where Allyl-UTP is first incorporated into an RNA probe during in vitro transcription by polymerases like T7, T3, or SP6. trilinkbiotech.combiosan-nsk.ru Subsequently, the reactive primary amine on the incorporated uridine (B1682114) serves as a chemical handle for conjugation with an amine-reactive label, most commonly an N-Hydroxysuccinimide (NHS) ester of a fluorescent dye or biotin (B1667282). trilinkbiotech.comwikipedia.org
Microarray analysis allows for the simultaneous monitoring of thousands of gene expression levels. Allyl-UTP is widely used for preparing labeled complementary RNA (cRNA) or cDNA for microarray hybridization. trilinkbiotech.comtandfonline.comcaymanchem.com This indirect labeling method is considered a cost-effective and efficient alternative to the direct incorporation of bulky, pre-labeled fluorescent nucleotides. trilinkbiotech.com The smaller size of the aminoallyl modification results in less steric hindrance, leading to more efficient incorporation by RNA polymerases compared to UTPs directly conjugated to large fluorophores. ucsd.edu This enhanced incorporation efficiency ensures a higher degree of labeling, which translates to improved signal-to-noise ratios and more reliable data in microarray experiments. wikipedia.orgcaymanchem.com
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1. In Vitro Transcription | An RNA probe is synthesized from a DNA template. | DNA Template, RNA Polymerase (T7, T3, or SP6), ATP, CTP, GTP, Allyl-UTP | To incorporate aminoallyl-uridine into the RNA strand. trilinkbiotech.combiosan-nsk.ru |
| 2. Purification | The newly synthesized, aminoallyl-modified RNA is purified from the reaction mixture. | Purification columns or ethanol (B145695) precipitation | To remove unincorporated nucleotides and enzymes. |
| 3. Dye Coupling | The purified RNA is incubated with an amine-reactive fluorescent dye. | Aminoallyl-RNA, NHS-ester fluorescent dye (e.g., Cy3, Cy5) | To covalently attach the fluorescent label to the primary amine of the allyl group. wikipedia.org |
| 4. Final Purification | The labeled RNA probe is purified to remove any unreacted, free dye. | Purification columns | To ensure that only labeled probes are used for hybridization, preventing background noise. |
Northern and Southern blotting are foundational techniques used to detect specific RNA and DNA sequences, respectively, from a mixture of nucleic acids separated by gel electrophoresis and transferred to a membrane. sigmaaldrich.commicrobenotes.comlibretexts.org The detection process relies on hybridization with a labeled probe. libretexts.org
High-sensitivity RNA probes, often preferred for Northern blotting, can be generated through in vitro transcription. nih.gov This process can readily incorporate modified nucleotides, such as Allyl-UTP. Following transcription, the resulting aminoallyl-modified RNA probe can be labeled with biotin or a fluorophore. This labeled probe is then used to hybridize to the target RNA immobilized on the blot membrane, allowing for its specific detection. nih.gov While Southern blotting detects DNA, labeled RNA probes can also be used for this purpose, and their synthesis follows the same principles.
Fluorescence In Situ Hybridization (FISH) is a powerful technique for visualizing the location of specific DNA or RNA sequences within intact cells or tissues. ucsd.eduaatbio.comnih.gov The use of Allyl-UTP has significantly advanced FISH methodologies. By incorporating Allyl-UTP into RNA probes during transcription and subsequently coupling them with bright, photostable fluorescent dyes like the Alexa Fluor series, researchers can achieve highly efficient labeling. ucsd.eduthermofisher.com
This indirect labeling approach overcomes the reduced enzymatic incorporation efficiency often seen with bulky, directly labeled nucleotides, resulting in brighter probes and more sensitive detection. ucsd.edu This improved brightness is crucial for detecting low-abundance transcripts. Furthermore, this method is central to multiplex FISH, where probes for different target genes are labeled with spectrally distinct fluorophores, allowing for the simultaneous visualization of multiple gene expression patterns within a single specimen. thermofisher.comthermofisher.com
Systematic Evolution of Ligands by EXponential Enrichment (SELEX) and Aptamer Development
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a combinatorial chemistry technique used to isolate single-stranded DNA or RNA oligonucleotides, known as aptamers, that bind to a specific target with high affinity and specificity. wikipedia.orgfrontiersin.org The process involves iterative rounds of selection and amplification from a vast, random library of sequences. creativebiomart.net
A key strategy for enhancing the capabilities of aptamers is to expand the chemical diversity of the nucleic acid library from which they are selected. Allyl-UTP is perfectly suited for this purpose, as it allows for the introduction of a primary amino group—a cationic functionality—into the RNA library. nih.govresearchgate.net This modification significantly increases the chemical and structural potential of the RNA molecules, enabling them to form novel interactions with target ligands that would be impossible with the four standard nucleotides alone. researchgate.netmdpi.com
The use of Allyl-UTP-modified libraries in SELEX has led to the successful development of novel aptamers with unique binding properties and therapeutic potential.
Aptamer against ATP: In a notable study, a SELEX experiment using an RNA library incorporating a 5-aminoallyl-uridine yielded a novel aptamer that binds to adenosine (B11128) triphosphate (ATP). researchgate.net Analysis revealed that the binding was entirely dependent on the presence of the cationic amino functionality. This modification enabled the aptamer to make direct contact with the triphosphate group of ATP, a binding mode not observed in previously isolated ATP aptamers selected from standard RNA libraries. researchgate.net
Aptamer against microRNAs: Researchers have also used 5-aminoallyl-uridine in a mirror-image SELEX process to develop a modified L-RNA aptamer (a Spiegelmer, which is resistant to nuclease degradation) that targets the oncogenic precursor microRNA 19a (pre-miR-19a). researchgate.netnih.gov The resulting aptamer demonstrated exceptionally high affinity for its target (with a dissociation constant, Kd, of 2.2 nM) and was shown to inhibit the Dicer-mediated cleavage of the pre-miR-19a. researchgate.netnih.gov This action effectively blocks the biogenesis of the mature, functional microRNA. The study confirmed that the cationic modification introduced by Allyl-UTP was absolutely critical for this high-affinity binding and inhibitory function. nih.gov This work represented the first instance of a modified L-aptamer being selected against a structured RNA target. researchgate.net
| Target Molecule | Aptamer Type | Key Finding | Reference |
|---|---|---|---|
| Adenosine Triphosphate (ATP) | D-RNA aptamer | The aminoallyl modification was essential for binding and enabled a novel interaction with the triphosphate group of ATP. researchgate.net | researchgate.net |
| pre-microRNA 19a (pre-miR-19a) | L-RNA aptamer (Spiegelmer) | The aminoallyl modification was critical for high-affinity binding (Kd = 2.2 nM) and inhibited Dicer-mediated processing of the microRNA. researchgate.netnih.gov | researchgate.netnih.gov |
Mechanistic Studies of RNA Polymerases and RNA-Protein Interactions
The ability to introduce a reactive chemical handle into a nascent RNA transcript makes Allyl-UTP a powerful probe for studying the intricate mechanics of transcription and the interactions between RNA and its associated proteins.
Understanding how an RNA polymerase interacts with the newly synthesized RNA strand is crucial for deciphering its mechanism. Allyl-UTP has been employed to map the regions within an RNA polymerase that make direct contact with the nascent RNA during synthesis. In studies of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), researchers used aminoallyl-UTP (aaUTP) as a nucleotide analog. researchgate.netresearchgate.net By incorporating aaUTP into the growing RNA chain and then cross-linking it to the polymerase, they could use peptide mass fingerprinting to identify the specific peptides in the enzyme that were in close proximity to the nascent RNA. researchgate.net This approach revealed a key contact region for the nascent RNA within the fingers domain of the HCV RdRp, providing valuable insights into the enzyme's structure and function. researchgate.net
Photochemical cross-linking is a robust technique for identifying direct RNA-protein interactions within ribonucleoprotein (RNP) complexes. springernature.com While direct UV irradiation can create covalent bonds, the efficiency can be low. springernature.com The incorporation of modified nucleotides with photoreactive groups enhances the efficiency and specificity of this process. jenabioscience.com Allyl-UTP facilitates a two-step cross-linking strategy. First, the aminoallyl-modified RNA is synthesized and allowed to form a complex with its binding protein(s). trilinkbiotech.com Subsequently, the primary amine of the aminoallyl group can be chemically coupled to an amine-reactive cross-linking agent, which is then activated (often by UV light) to form a covalent bond with the interacting protein. wikipedia.org This strategy allows for the capture of transient or weak interactions and helps in mapping the binding interface at high resolution. ethz.ch
Allyl-UTP serves as a valuable mechanistic probe in enzymology, particularly for studying polymerases. By strategically incorporating this analog, researchers can pause or "trap" enzymatic complexes at specific points in the reaction pathway. The study on HCV RdRp, for instance, used the incorporated aminoallyl-UTP as an anchor point for cross-linking, effectively taking a molecular "snapshot" of the polymerase-nascent RNA complex during active synthesis. researchgate.net Analyzing which enzyme residues are in contact with the RNA at different lengths and sequences provides a dynamic view of the transcription process, revealing how the enzyme accommodates the growing RNA strand and moves along the template.
In Vitro Transcription and RNA Labeling for Functional Studies
One of the most widespread applications of Allyl-UTP is in the indirect labeling of RNA for various functional assays. thermofisher.com This two-step method is often more economical and versatile than directly incorporating a pre-labeled nucleotide. abpbio.com
The process begins with a standard in vitro transcription reaction, where Allyl-UTP is included in the nucleotide mix. trilinkbiotech.com It is readily incorporated into RNA transcripts by common bacteriophage RNA polymerases such as T7, T3, and SP6. thermofisher.comabpbio.com The resulting RNA contains strategically placed primary amine groups. biotium.com In the second step, these amine-containing RNAs can be easily and efficiently coupled with any molecule containing an amine-reactive group, such as an N-Hydroxysuccinimide (NHS) ester. wikipedia.org This allows for the attachment of a wide array of functional tags, including:
Fluorescent dyes for visualization in cellular imaging, microarray analysis, or fluorescence in situ hybridization (FISH). trilinkbiotech.com
Biotin for purification, immobilization on streptavidin-coated surfaces, or detection in non-radioactive blotting techniques. trilinkbiotech.combiotium.com
Haptens for immunological detection. thermofisher.com
This method provides a reliable way to generate labeled RNA probes for studying gene expression, RNA localization, and RNA-protein interactions. caltech.edujenabioscience.com
Table 2: Two-Step RNA Labeling Protocol Using Allyl-UTP This table outlines the general workflow for producing functionally labeled RNA using Allyl-UTP.
| Step | Procedure | Key Components | Purpose |
| 1. In Vitro Transcription | An enzymatic reaction is set up to synthesize RNA from a DNA template. | DNA Template, RNA Polymerase (T7, T3, or SP6), ATP, GTP, CTP, Allyl-UTP thermofisher.comabpbio.com | To incorporate aminoallyl-modified uridine into the RNA transcript. trilinkbiotech.com |
| 2. Post-transcriptional Coupling | The purified amine-modified RNA is incubated with an amine-reactive labeling reagent. | Aminoallyl-RNA, NHS-ester-linked molecule (e.g., fluorescent dye, biotin) wikipedia.org | To covalently attach a functional label to the RNA via the primary amine handle. biotium.com |
Preparation of Non-Radioactive RNA Transcripts
The use of Allyl-UTP, specifically 5-(3-aminoallyl)uridine 5'-triphosphate (AA-UTP), provides a cost-effective and safer alternative to radioactive labeling for the preparation of RNA probes. trilinkbiotech.com During in vitro transcription, RNA polymerases such as T7, T3, and SP6 can efficiently incorporate aminoallyl-uridine residues into the nascent RNA strand. trilinkbiotech.com The primary amine group of the incorporated aminoallyl-uridine is then readily available for coupling with N-hydroxysuccinimide (NHS)-ester derivatives of molecules like biotin or fluorescent dyes. trilinkbiotech.com This post-transcriptional labeling strategy is often more efficient than the direct enzymatic incorporation of bulky dye-labeled nucleotides, which can hinder the activity of RNA polymerases. oup.com
This method of producing non-radioactively labeled RNA transcripts is crucial for laboratories that are not equipped to handle radioactive materials. wikipedia.org The resulting labeled RNA probes are valuable in a variety of applications, including microarray analysis, in situ hybridization, and Northern blotting. trilinkbiotech.comtrilinkbiotech.com For instance, digoxigenin-labeled RNA probes can be synthesized by reacting 5-aminoallyl-substituted UTP with a digoxigenin (B1670575) derivative, offering a sensitive detection method with low background. oup.com
Generation of Fluorescently Labeled RNA for Cellular Localization Studies
Allyl-UTP is instrumental in generating fluorescently labeled RNA, which is essential for studying the localization and dynamics of RNA within cells. trilinkbiotech.com The process involves the enzymatic incorporation of aminoallyl-UTP into RNA, followed by the chemical coupling of an amine-reactive fluorescent dye. apexbt.com This indirect labeling technique often results in brighter and more stable fluorescent signals compared to direct labeling methods. imrpress.com
Researchers have successfully used this approach to visualize pre-messenger RNA (pre-mRNA) at discrete sites within the nucleus and to track the movement of mRNA molecules. trilinkbiotech.com For example, in studies of dendritic mRNA dynamics, RNA labeled with Alexa Fluor dyes via an aminoallyl-UTP intermediate exhibited a significantly higher signal-to-noise ratio compared to other labeling methods. imrpress.com This enhanced brightness is critical for observing the intricate movements of RNA-protein complexes in real-time. imrpress.com
The choice of fluorescent dye and the degree of labeling can be optimized for specific applications. For instance, varying the ratio of aminoallyl-UTP to UTP during in vitro transcription allows for the control of labeling density, which can affect the fluorescence intensity and potential quenching effects. nih.gov
Utilization in Nucleic Acid Sequence Based Amplification (NASBA) for RNA Analysis
Nucleic Acid Sequence Based Amplification (NASBA) is an isothermal RNA amplification method that is particularly useful for detecting and quantifying RNA, including microbial RNA. wikipedia.orgnih.gov The incorporation of aminoallyl-UTP into the NASBA reaction allows for the production of amine-functionalized RNA amplicons. apexbt.comnih.gov These modified RNAs can then be labeled with fluorescent dyes for detection on microarrays, combining the high sensitivity of NASBA with the high-throughput capability of microarray technology. nih.govresearchgate.net
This combined approach has been successfully applied in microbial diagnostics for environmental monitoring, biothreat detection, and clinical microbiology. wikipedia.orgnih.gov The optimization of the NASBA protocol, including the concentration of aminoallyl-UTP, is crucial for maintaining the sensitivity of the reaction while achieving sufficient labeling for detection. nih.gov Studies have shown that different salts of aminoallyl-UTP can impact the efficiency of the reaction, with a 2 mM concentration of the lithium salt providing optimal results in one study. nih.gov
Table 1: Comparison of Aminoallyl-UTP Salts in NASBA
| Aminoallyl-UTP Salt | Optimal Concentration | Relative Microarray Signal Intensity |
| Sodium Salt | 1 mM | 1X |
| Lithium Salt | 2 mM | 2X |
| Data derived from a study on fluorescent labeling of NASBA amplified tmRNA molecules for microarray applications. nih.gov |
RNA Amplification Techniques (e.g., Eberwine mRNA Amplification)
The Eberwine method is a linear RNA amplification technique used to generate large quantities of antisense RNA (aRNA) from small amounts of starting material, which is particularly useful for microarray analysis when the initial RNA sample is limited. nih.govbiocompare.com This procedure involves the incorporation of modified nucleotides, such as aminoallyl-UTP, during the in vitro transcription step to produce aRNA that can be subsequently labeled with fluorescent dyes. nih.govnih.gov
The use of aminoallyl-UTP in the Eberwine protocol offers several advantages over the direct incorporation of dye-labeled nucleotides. Aminoallyl-modified NTPs are incorporated with an efficiency that is nearly equivalent to their unmodified counterparts, which helps to maintain the representation of the original mRNA population in the amplified product. biocompare.com This indirect labeling strategy results in a higher degree of labeling and stronger fluorescent signals compared to direct incorporation methods. nih.gov Research has shown that a labeling density of approximately one dye molecule per 20-25 nucleotides is optimal for achieving a strong signal without significant quenching, particularly for dyes like Cy5. nih.govoup.com
Table 2: Impact of Aminoallyl-UTP:UTP Ratio on cRNA Labeling and Signal Intensity
| aa-UTP:UTP Ratio | Degree of Labeling (Dye per nt) | Relative Cy3 Signal | Relative Cy5 Signal |
| 1:9 (Direct Labeling) | ~1 per 50 | 1X | 1X |
| 1:1 (Indirect) | ~1 per 25 | Increased | Increased |
| 4:1 (Indirect) | ~1 per 20 | Further Increased | Decreased (due to quenching) |
| Data based on studies of fluorescent labeling of cRNA for microarray applications. nih.govoup.com |
Live-Cell RNA Imaging Methodologies
The ability to visualize RNA molecules in living cells is paramount for understanding their function in real-time. Allyl-UTP plays a key role in the preparation of fluorescently labeled RNA for such studies, particularly in the context of microinjection techniques.
Optimization of Fluorescent mRNA Microinjection for Live-Cell Visualization
Microinjection of fluorescently labeled mRNA is a powerful technique for tracking RNA dynamics in living cells. imrpress.comimrpress.com The optimization of this method is critical for obtaining clear and meaningful results. An indirect labeling approach using amine-modified UTP (aminoallyl-UTP) during in vitro RNA synthesis, followed by conjugation with an NHS-ester modified fluorescent dye, has been shown to significantly improve the signal-to-noise ratio of the resulting fluorescent mRNA. imrpress.com
In one study, microinjected mRNAs labeled via this indirect method exhibited a signal-to-noise ratio that was approximately 100% to 300% higher than that of mRNAs labeled using the MS2-MCP system. imrpress.com The concentration of the injected RNA solution is also a critical parameter that needs to be carefully controlled, with typical concentrations ranging from 200–300 ng/µL. imrpress.com The use of bright and photostable dyes, such as Alexa Fluor dyes, is essential for long-term imaging and tracking of RNA granules. imrpress.comimrpress.com
Analysis of mRNA Dynamics and Localization within Subcellular Compartments
Once successfully microinjected, fluorescently labeled mRNAs can be tracked to analyze their movement and localization within various subcellular compartments. imrpress.comimrpress.com This has been particularly insightful in the study of neuronal cells, where the transport of mRNA into dendrites and synapses is crucial for local protein synthesis and synaptic plasticity. imrpress.com
Optimized live-cell imaging has revealed novel mRNA behaviors, such as their active movement into and out of synapses and the splitting of larger mRNA granules. imrpress.com These dynamic processes can be visualized with high temporal and spatial resolution, providing a deeper understanding of the spatiotemporal control of gene expression. imrpress.com The ability to co-label and simultaneously track multiple distinct mRNAs within a single neuron has further expanded the possibilities for studying the complex logistics of RNA trafficking. imrpress.com
Tracking Movement of Co-Labeled mRNA/Protein Complexes
The ability to visualize the dynamic interplay between messenger RNA (mRNA) and RNA-binding proteins (RBPs) in real-time is crucial for understanding post-transcriptional gene regulation. Aminoallyl-UTP provides a robust method for this purpose, enabling the tracking of co-labeled mRNA/protein complexes within living cells. The general strategy involves the enzymatic incorporation of aminoallyl-UTP into an mRNA of interest during in vitro transcription. This is followed by a chemical conjugation step where the reactive amine group on the incorporated uridine analog is coupled with an N-hydroxysuccinimide (NHS) ester-modified fluorescent dye. imrpress.comimrpress.com This indirect labeling technique yields brightly fluorescent and functional mRNA molecules.
Research has successfully employed this method to visualize the movement of these ribonucleoprotein (RNP) complexes in challenging cellular environments like neuronal dendrites. imrpress.comimrpress.com In one study, researchers used this approach to label specific mRNAs and co-express a fluorescently tagged partner protein, allowing for the direct observation of their co-transport. imrpress.com This methodology resulted in brighter granules and a significantly higher signal-to-noise ratio compared to other techniques like the MS2-tagging system. imrpress.com
Key findings from these tracking studies revealed complex and previously unobserved behaviors. For instance, motile RNP granules containing the labeled mRNA and its associated protein were observed moving within dendrites and into dendritic spines. imrpress.comimrpress.com A surprising observation was the splitting of these motile granules within dendritic spines, with the sum of the fluorescence intensities of the resulting smaller granules being roughly equivalent to the original, suggesting the division of a granule containing multiple mRNA copies. imrpress.com Other research has used aminoallyl-UTP-labeled RNA to investigate the assembly of RNP condensates, demonstrating how specific RNA sequences mediate interactions with proteins to drive phase separation. biorxiv.org
| Study Focus | Labeled RNA (via Aminoallyl-UTP) | Protein Partner | Key Observation |
| mRNA Dynamics in Neurons | In vitro transcribed mRNA | Fluorescently tagged RNA-binding proteins | Co-transport of mRNA/protein complexes in dendrites; splitting of motile RNP granules. imrpress.comimrpress.com |
| RNP Granule Assembly | oskar 3'UTR RNA fragment | Bruno-EGFP | RNA-protein co-condensation into microscopic assemblies, driven by multivalent interactions. biorxiv.org |
| RNP Particle Formation | oskar mRNA | Drosophila PTB | Near-infrared dye-labeled RNA helped identify protein binding and the promotion of high-order RNP particles. jenabioscience.com |
High-Throughput Screening in Biochemical and Molecular Assays
Aminoallyl-UTP and other functionalized UTP analogs are instrumental in the development of high-throughput screening (HTS) platforms. Their utility lies in the ability to create fluorescently labeled RNA probes and substrates, which can be used to monitor enzymatic reactions or binding events in a high-throughput format, facilitating the discovery of novel inhibitors and therapeutic agents. nih.govarvojournals.org
Development of High-Throughput Screening Assays for RNA Polymerase Inhibitors utilizing Fluorescent UTP Analogs
A key application of fluorescent UTP analogs is in the development of HTS assays to identify inhibitors of RNA polymerase (RNAP), a well-validated target for antibacterial drug development. nih.govresearchgate.net One such assay was developed using gamma-amino naphthalene (B1677914) sulfonic acid (γ-AmNS) UTP, a fluorescent analog of UTP. nih.govresearchgate.net The principle of this assay is that the uncleaved γ-AmNS-UTP substrate has a basal level of fluorescence. When RNA polymerase incorporates the corresponding UMP into a growing RNA chain, it releases the γ-AmNS-pyrophosphate (γ-AmNS-PPi) byproduct, which exhibits significantly higher intrinsic fluorescence. nih.govresearchgate.net
This change in fluorescence provides a direct measure of RNAP activity. An increase in fluorescence signal indicates enzyme activity, while the presence of an inhibitor prevents this increase. This assay was successfully optimized for a 384-well plate format, making it suitable for screening vast compound libraries. nih.govresearchgate.net The use of a fluorescent UTP analog circumvents the need for more cumbersome and hazardous radioactive assays traditionally used for this purpose. nih.gov
| HTS Assay Parameter | Description |
| Target Enzyme | Escherichia coli RNA Polymerase (as a surrogate for pathogenic mycobacterial RNAP) nih.govresearchgate.net |
| Fluorescent Substrate | gamma-amino naphthalene sulfonic acid (γ-AmNS) UTP nih.govresearchgate.net |
| Detection Principle | Increased fluorescence upon enzymatic release of γ-AmNS-PPi from γ-AmNS-UTP nih.govresearchgate.net |
| Assay Format | 384-well microplate nih.govresearchgate.net |
Application in Drug/Small Molecule Screening Platforms
The HTS assay for RNA polymerase inhibitors was applied to a large-scale drug screening campaign. nih.govresearchgate.net In a primary screen, 670,000 small molecules were tested for their ability to inhibit RNAP activity. nih.govresearchgate.net From this extensive library, approximately 0.1% of the compounds demonstrated more than 60% inhibition at a concentration of 10 µM, identifying them as primary hits. nih.govresearchgate.net These hits were then subjected to dose-response analysis, confirming their inhibitory activity with EC₅₀ values below 100 µM. nih.gov A significant portion of these active compounds—80%—also showed comparable inhibitory activity against Mycobacterium smegmatis RNAP in a conventional radioactive assay, validating the results from the fluorescent HTS platform. nih.gov
In a different application, aminoallyl-UTP is used directly in screening platforms for identifying agents that modulate gene expression. One such platform is a quantitative imaging platform (QIP) designed for HTP and high-content screening (HCS) of agents involved in post-transcriptional gene silencing (PTGS). arvojournals.org In this system, RNase-resistant antisense RNA probes are synthesized using T7 polymerase with aminoallyl-UTP. These probes are subsequently coupled to a near-infrared fluorescent dye (NHS-Alexa-750). arvojournals.org These labeled probes are then used in transfected cells to quantitatively measure the knockdown of target mRNAs, providing a robust method for screening libraries of potential PTGS-based drugs. arvojournals.org
| Screening Platform Application | Technology | Role of UTP Analog | Target | Outcome |
| Antibacterial Drug Discovery | Fluorescence-based HTS | γ-AmNS-UTP as a reporter substrate for enzyme activity. nih.govresearchgate.net | Bacterial RNA Polymerase | Identification of ~670 active compounds from a 670,000-compound library. nih.govresearchgate.net |
| Gene Silencing Drug Discovery | Quantitative Imaging Platform (QIP) | Aminoallyl-UTP used to create fluorescently labeled antisense RNA probes. arvojournals.org | Target mRNAs for post-transcriptional gene silencing (PTGS). | Quantitative measurement of target mRNA knockdown in a 96-well format for HCS. arvojournals.org |
Methodological Considerations and Optimization in Allyl Utp Utilization
Impact of Allyl-UTP Concentration on RNA Synthesis Yield and Length
The concentration of Allyl-UTP relative to its natural counterpart, UTP, during in vitro transcription is a critical parameter that directly influences both the yield and the length of the synthesized RNA probes. The goal is to achieve a sufficient incorporation of the modified nucleotide to allow for robust downstream labeling, without significantly compromising the efficiency of the RNA polymerase.
Studies have demonstrated that an optimal balance must be struck. For instance, in some systems, a ratio of modified to unlabeled nucleotide of 1:1 to 1:3 has been found to work well. thermofisher.com One study systematically varied the ratio of aminoallyl-UTP (aa-UTP) to UTP and found a clear optimal degree of labeling that corresponded to approximately one dye molecule per 20-25 nucleotides. scispace.com Exceeding this optimal ratio can lead to decreased fluorescence signals, possibly due to quenching effects, especially with certain dyes like Cy5. scispace.com
Table 1: Effect of Modified UTP:UTP Ratio on RNA Synthesis
| Ratio of Modified UTP to UTP | Expected RNA Yield | Labeling Density | Potential Issues |
| Low (e.g., 1:4) | High | Low | Weak signal in downstream applications |
| Optimal (e.g., 1:2 to 1:3) | Moderate to High | Sufficient for strong signal | - |
| High (e.g., 1:1 or greater) | Reduced | High | Potential for signal quenching, enzyme inhibition, and shorter transcripts oup.comscispace.com |
Strategies for Purification of Allyl-UTP Labeled RNA Probes
Following in vitro transcription, the reaction mixture contains the desired Allyl-UTP labeled RNA, as well as unincorporated NTPs (both modified and unmodified), the DNA template, RNA polymerase, and buffer components. neb.com The removal of these contaminants, particularly the unincorporated Allyl-UTP, is crucial. If not removed, the free allyl-amines will react with the reporter molecules (e.g., NHS-ester dyes) in the subsequent labeling step, leading to a significant reduction in labeling efficiency of the RNA probe and high background in hybridization assays. ucl.ac.uk
Several methods are commonly employed for the purification of the amine-modified RNA:
Column-Based Purification: Spin columns, often based on silica (B1680970) matrices, are a widely used method for purifying RNA. caltech.edu Kits like the QIAGEN RNeasy mini kit can efficiently remove unincorporated nucleotides, proteins, and salts. dutscher.com The RNA binds to the silica membrane in the presence of a high concentration of chaotropic salts, while smaller molecules like NTPs are washed away. The purified RNA is then eluted in a small volume of nuclease-free water. caltech.edudutscher.com
Ethanol (B145695) or Lithium Chloride (LiCl) Precipitation: This is a classic method for concentrating and purifying nucleic acids. oup.com Adding ethanol in the presence of salt (e.g., sodium acetate) causes the RNA to precipitate out of solution. nih.gov This is effective for removing NTPs, which remain soluble. LiCl precipitation is particularly useful as it selectively precipitates RNA, leaving behind DNA and unincorporated nucleotides. neb.com A subsequent wash with 70-80% ethanol helps to remove residual salts and unincorporated nucleotides. caltech.edunih.gov
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For applications requiring highly pure, full-length probes, gel purification is the most stringent method. thermofisher.com The transcription reaction is run on a denaturing polyacrylamide gel, which separates the RNA transcripts by size. thermofisher.com This allows for the precise excision of the band corresponding to the full-length probe, effectively separating it from prematurely terminated transcripts, the DNA template, and free nucleotides. thermofisher.com The RNA is then eluted from the gel slice, typically by passive diffusion into a buffer. thermofisher.com
After the initial purification of the aminoallyl-RNA, a second purification step is required after the coupling reaction with the amine-reactive dye. This step is necessary to remove the unconjugated, free dye, which can cause significant background problems in hybridization experiments. The same methods described above—spin columns, precipitation, and sometimes gel filtration—are used for this final cleanup. dutscher.com
Considerations for Minimizing Unspecific Binding and Background Signals in Hybridization Assays
High background and non-specific binding are common challenges in hybridization assays like in situ hybridization (ISH) or Northern blotting, which can obscure the true signal from the labeled probe. When using indirectly labeled probes like those generated via Allyl-UTP, several factors must be carefully managed to ensure specificity.
Key Strategies for Minimizing Background:
Effective Probe Purification: As discussed in the previous section, the most critical step is the thorough removal of unincorporated labeled nucleotides and free dye after the labeling reaction. Any residual free dye will bind non-specifically to the membrane or tissue, creating high background. ucl.ac.uk
Prehybridization and Blocking: Before adding the probe, the membrane or tissue is incubated in a prehybridization buffer. This solution contains blocking agents that bind to non-specific sites, preventing the probe from adhering to them later. Common blocking agents include:
Nonspecific Nucleic Acids: Sheared salmon or herring sperm DNA is frequently used to block non-specific binding of the probe to the membrane. seracare.comtandfonline.com
Proteins and Polymers: Solutions like Denhardt's solution, bovine serum albumin (BSA), or even non-fat dry milk (Blotto) can be used to coat the surface and block non-specific protein-binding sites. seracare.comnih.gov
Competitive Nucleic Acids: The addition of competitor tRNA can help saturate nonspecific binding sites and may also protect the target mRNA from degradation by contaminating RNases. nih.gov
Hybridization Buffer Composition: The composition of the hybridization buffer itself is crucial for controlling stringency. the-scientist.com
Formamide: This organic solvent is often included because it lowers the melting temperature (Tm) of nucleic acid hybrids. seracare.com This allows for hybridization to be carried out at a lower temperature while maintaining high stringency, which reduces non-specific probe binding. seracare.comthe-scientist.com
Detergents: SDS or Sarkosyl are included to disrupt non-specific ionic interactions between the probe and the membrane or tissue. seracare.com
Post-Hybridization Washes: After hybridization, a series of washes with increasing stringency (typically by lowering the salt concentration and increasing the temperature) are performed. nih.govtandfonline.com These washes are designed to remove any probes that are bound non-specifically or to mismatched sequences, leaving only the specifically bound probes.
Probe Design and Concentration: Probes should be designed to avoid repetitive sequences that are common throughout the genome. Using the lowest effective probe concentration can also help to minimize background signal. the-scientist.com
By carefully optimizing these parameters, the signal-to-noise ratio can be dramatically improved, allowing for the clear detection of the target nucleic acid sequence.
Table 2: Common Components in Hybridization Buffers to Reduce Background
| Component | Function | Common Concentration |
| Formamide | Lowers hybrid melting temperature (Tm), increasing stringency seracare.com | 50% |
| SSC/SSPE Buffer | Provides salt ions to stabilize specific hybrids seracare.comtandfonline.com | 2-6x |
| Denhardt's Solution/BSA | Blocks non-specific binding sites on the membrane nih.gov | 5x / ~1% |
| Sheared Salmon/Herring Sperm DNA | Competes for non-specific nucleic acid binding sites seracare.comtandfonline.com | 0.1 mg/mL |
| SDS (Sodium Dodecyl Sulfate) | Detergent that prevents non-specific ionic interactions seracare.comtandfonline.com | 0.1-0.5% |
Comparison of Indirect Labeling (via Allyl-UTP) with Direct Enzymatic Incorporation of Labeled Nucleotides
There are two primary methods for generating fluorescently labeled RNA probes: indirect labeling and direct labeling. Understanding the advantages and disadvantages of each is key to selecting the appropriate method for a given experiment.
Direct Labeling: In this method, the fluorescent dye is already attached to the nucleotide (e.g., Cy3-UTP or Cy5-UTP) prior to the in vitro transcription reaction. The RNA polymerase incorporates this bulky, pre-labeled nucleotide directly into the growing RNA chain.
Indirect Labeling: This is a two-step process. First, a nucleotide with a reactive functional group, such as Allyl-UTP or aminoallyl-UTP, is incorporated into the RNA. wikipedia.orgnih.gov In a second, post-transcriptional step, this amine-modified RNA is chemically coupled to an amine-reactive fluorescent dye (e.g., an NHS-ester dye). caltech.edunih.gov
Key Comparison Points:
Incorporation Efficiency: T7 RNA polymerase incorporates the small aminoallyl-UTP moiety much more efficiently than the bulky dye-conjugated UTPs. scispace.comthermofisher.com The large fluorescent dye can cause steric hindrance for the polymerase, leading to lower incorporation rates and reduced yields of labeled RNA. wiley.com This makes indirect labeling more efficient in generating highly substituted probes. scispace.com
Labeling Density and Consistency: Indirect labeling allows for better control over labeling density by adjusting the ratio of aminoallyl-UTP to UTP. tandfonline.com Because the enzymatic incorporation and the chemical labeling steps are separate, the process is often more consistent and less prone to the dye-specific biases seen in direct labeling. wikipedia.org For example, Cy5-labeled dCTP is known to be incorporated less efficiently than Cy3-labeled dCTP in direct labeling, an imbalance that can be overcome with the indirect method. wiley.com
Cost and Flexibility: The indirect labeling approach is generally more cost-effective. scispace.com Aminoallyl-UTP is less expensive than pre-labeled nucleotides, and the user has the flexibility to label the amine-modified RNA with a wide variety of amine-reactive dyes or other molecules (like biotin) after synthesis. abpbio.com
Time and Simplicity: Direct labeling is a simpler, one-step process. wiley.com Indirect labeling involves an additional chemical coupling reaction and subsequent purification step, making it more time-consuming. thermofisher.com
Table 3: Comparison of Direct vs. Indirect RNA Labeling
| Feature | Direct Labeling (e.g., Cy5-UTP) | Indirect Labeling (via Allyl-UTP) |
| Procedure | One-step: Incorporation of dye-labeled UTP during transcription | Two-step: Incorporation of Allyl-UTP, then chemical coupling to dye nih.gov |
| Enzyme Efficiency | Lower; bulky dye can hinder polymerase wiley.com | Higher; polymerase efficiently incorporates small allyl group scispace.comthermofisher.com |
| Yield | Often lower due to reduced incorporation efficiency thermofisher.com | Generally higher scispace.com |
| Flexibility | Limited to the specific dye-NTP purchased | Can label with any amine-reactive dye or hapten abpbio.com |
| Cost | Higher cost for pre-labeled nucleotides | More economical scispace.com |
| Consistency | Can have dye-specific incorporation bias (e.g., Cy5 vs. Cy3) wiley.com | More consistent labeling regardless of the final dye wikipedia.org |
| Simplicity | Simpler and faster | More complex and time-consuming thermofisher.com |
Future Directions and Emerging Research Avenues for Allyl Utp
Integration with Advanced Bioorthogonal Chemistry Techniques
The utility of Allyl-UTP is fundamentally linked to the power of bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes. acs.org The allyl group is an ideal handle for several such reactions, enabling the covalent attachment of reporter molecules like fluorophores, biotin (B1667282), or other functional probes to RNA.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: The IEDDA reaction between an electron-rich dienophile (the allyl group) and an electron-poor diene (typically a 1,2,4,5-tetrazine (B1199680) derivative) is one of the fastest and most specific bioorthogonal reactions known. frontiersin.org This reaction proceeds rapidly at physiological temperature and pH, forming a stable covalent bond. nih.govmdpi.com The high reaction kinetics allow for labeling at very low concentrations, making it suitable for sensitive in vivo imaging and detection. frontiersin.org Researchers have demonstrated the utility of using a minimal, unstrained S-allyl handle for efficient labeling via IEDDA reactions. nih.gov
Thiol-Ene "Click" Chemistry: Another powerful technique is the thiol-ene reaction, where a thiol (-SH) adds across the alkene (the "ene") of the allyl group. wikipedia.org This reaction is typically initiated by light (photoclick chemistry) in the presence of a photoinitiator, which generates a thiyl radical. nih.govmdpi.com This radical then propagates in a chain reaction, leading to the formation of a stable thioether linkage. wikipedia.orgresearchgate.net The requirement for light provides exceptional spatiotemporal control, allowing researchers to dictate exactly when and where the labeling occurs within a sample or even a living cell. nih.govmdpi.com
Photo-Click Cycloadditions: Beyond thiol-ene reactions, the allyl group can participate in other light-induced cycloadditions. For instance, photo-generated nitrile imines from tetrazoles can react with alkenes like the allyl group. nih.gov While early versions of this reaction were relatively slow with simple alkenes, the development of new tetrazole derivatives has improved reaction rates, expanding the toolkit for photocontrolled RNA modification. nih.gov
Table 1: Comparison of Bioorthogonal Reactions for Allyl-UTP
| Reaction Type | Reactants | Typical Conditions | Key Advantages |
|---|---|---|---|
| IEDDA Ligation | Allyl group + Tetrazine | Physiological temp. & pH | Extremely fast kinetics, high selectivity, no catalyst needed. frontiersin.orgmdpi.combiorxiv.org |
| Thiol-Ene Reaction | Allyl group + Thiol | Light (UV or visible) + Photoinitiator | Spatiotemporal control, high efficiency, oxygen-insensitive. wikipedia.orgnih.govulb.ac.be |
| Tetrazole-Alkene Cycloaddition | Allyl group + Photo-activated Tetrazole | Light (UV) | Light-triggered activation, offers an alternative photoclick strategy. nih.govacs.org |
Development of Novel Linker Chemistries for Enhanced Bioconjugation
To maximize the potential of Allyl-UTP, research is focused on designing more sophisticated linker molecules that react with the allyl handle. These efforts aim to improve reaction efficiency, introduce new functionalities, and enhance the properties of the final labeled RNA.
For tetrazine ligations, the focus is on synthesizing novel tetrazine probes with fine-tuned properties. By modifying the substituents on the tetrazine ring, researchers can dramatically alter the reaction rate, stability, and solubility of the probe. biorxiv.org A significant area of development is in fluorogenic tetrazines, which are initially non-fluorescent but become brightly fluorescent upon reacting with the allyl group. This feature minimizes background signal and enables the detection of labeling events in real-time. frontiersin.orgbiorxiv.org
In the realm of thiol-ene chemistry, development is centered on creating novel thiol-containing linkers and more efficient photoinitiator systems. nih.gov This includes designing multi-functional thiols that can attach multiple probes or creating linkers that are cleaved by a secondary stimulus, allowing for the controlled release of cargo from the labeled RNA.
It is important to distinguish Allyl-UTP from a related compound, 5-Aminoallyl-UTP (aa-UTP). biotium.comapexbt.comwikipedia.org In aa-UTP, the allyl group contains a terminal primary amine. This amine is not typically used for the bioorthogonal reactions described above but instead reacts with N-hydroxysuccinimide (NHS) esters. aatbio.comresearchgate.nettandfonline.com While this is a robust and widely used method for labeling, it lacks the strict bioorthogonality of the alkene-based click reactions. The development of novel NHS esters with different fluorophores and functionalities continues to expand the utility of this parallel approach.
Expansion into New Areas of RNA Biology and Therapeutics Beyond Current Applications
The ability to specifically tag and track RNA is opening up new avenues of research far beyond simple in vitro labeling. The integration of Allyl-UTP into cellular processes allows for unprecedented insights into the lifecycle of RNA.
Metabolic Labeling and Transcriptome Dynamics: A significant emerging application is the metabolic labeling of nascent RNA in living cells. By feeding cells an allyl-modified nucleoside, such as N6-allyladenosine or allyl-uridine, the corresponding triphosphate (e.g., Allyl-UTP) can be generated by cellular salvage pathways and incorporated into newly synthesized RNA. nih.gov The allyl handle on this newly made RNA can then be tagged using click chemistry, allowing for the isolation, visualization, and sequencing of transcripts produced within a specific timeframe. This provides a powerful method for studying transcriptome-wide RNA synthesis and decay rates.
RNA Structure and Function Analysis: The allyl handle can serve as an anchor point for attaching probes to study RNA structure. After incorporation into an RNA molecule, a cross-linking agent can be attached to the allyl group to identify nearby nucleotides or interacting RNA strands, helping to map the three-dimensional architecture of complex RNA molecules.
RNA-Protein Interaction Mapping: Understanding which proteins bind to a specific RNA is crucial for deciphering its function. mdpi.comthermofisher.com RNA containing Allyl-UTP can be used to capture these binding partners. After incorporation, a probe with both a click-reactive group and a photo-activatable cross-linker can be attached to the allyl handle. Upon UV irradiation, the probe will covalently link the RNA to any proteins in close proximity. nih.gov These cross-linked proteins can then be identified by mass spectrometry, providing a snapshot of the RNA's interactome.
RNA Therapeutics: The field of RNA therapeutics, including mRNA vaccines and RNA interference (RNAi), is rapidly expanding. nih.gov The stability, efficacy, and immunogenicity of therapeutic RNAs can be fine-tuned by incorporating modified nucleotides. While research is ongoing, Allyl-UTP and its derivatives could be used to attach moieties that improve serum stability, enhance cellular uptake, or facilitate targeted delivery, paving the way for more effective RNA-based medicines.
Engineering RNA Polymerases for Improved Incorporation of Modified Nucleotides
A major bottleneck in the use of modified nucleotides is the often-poor efficiency with which they are incorporated by RNA polymerases. researchgate.net Wild-type enzymes, such as T7 RNA polymerase (T7 RNAP), have evolved to be highly specific for their natural substrates (ATP, CTP, GTP, and UTP) and can show significantly reduced activity or premature termination when encountering modified versions. researchgate.net To overcome this, researchers are actively engineering polymerases to be more promiscuous and efficient.
A landmark achievement in this area was the identification of the Y639F mutation in T7 RNAP. researchgate.netoup.com This single amino acid substitution reduces the enzyme's ability to discriminate the substituent at the 2'-position of the ribose sugar, but it also enhances the incorporation of various base-modified nucleotides. oup.com Building on this, a double mutant, Y639F/H784A, was developed and shown to have a markedly enhanced ability to utilize NTPs with bulky modifications. nih.gov
Table 2: Key T7 RNA Polymerase Mutants for Modified Nucleotide Incorporation
| Polymerase Mutant | Key Amino Acid Substitution(s) | Improved Function |
|---|---|---|
| Y639F | Tyrosine-639 → Phenylalanine | Reduces discrimination against the NTP ribose 2'-group; enhances incorporation of some base-modified NTPs. researchgate.netoup.com |
| Y639F/H784A | Y639F + Histidine-784 → Alanine | Markedly enhances utilization of NTPs with bulky substituents and reduces premature transcript termination. nih.gov |
| "Thermostable" Variants | Combinations (e.g., FA-M5, RGVG-M6) | Combine promiscuity mutations (like Y639F/H784A) with mutations that increase thermal stability, leading to higher overall yields of modified RNA. nih.govresearchgate.net |
Q & A
Q. What are the optimal storage conditions for allyl uridine-triphosphate to ensure stability in experimental applications?
this compound should be stored at 0°C–6°C in anhydrous conditions to prevent hydrolysis, as recommended for analogous allyl-containing reagents (e.g., allyl chloroformate and allyl iodide) . Stability should be verified via HPLC or mass spectrometry at regular intervals, with aliquoting to minimize freeze-thaw cycles.
Q. How can researchers validate the purity of synthesized this compound?
Use analytical chromatography (HPLC/UPLC) with UV detection at 260 nm (for uridine absorbance) and cross-validate with P NMR to confirm triphosphate integrity. Purity thresholds >97% (similar to allyl imidazole standards) are recommended for reproducible biochemical assays .
Q. What safety protocols are critical when handling this compound in vitro?
Follow AEGL-2 guidelines for allyl derivatives: use fume hoods, nitrile gloves, and eye protection. Neutralize waste with 10% sodium bicarbonate before disposal, as advised for reactive allyl compounds (e.g., allyl chloroformate) .
Advanced Research Questions
Q. How can kinetic discrepancies in this compound’s enzymatic incorporation be resolved?
Contradictory data may arise from buffer composition (e.g., Mg concentration affecting triphosphate binding) or enzyme isoforms . Design experiments with:
- Isothermal titration calorimetry (ITC) to quantify binding affinities.
- Single-turnover assays under varying ionic strengths .
Q. What methodologies are effective for synthesizing this compound with high enantiomeric purity?
Adapt Finkelstein reaction principles (used for allyl iodide synthesis): substitute uridine’s hydroxyl group with an allyl moiety via nucleophilic displacement using allyl bromide in acetone/NaI. Optimize reaction time and temperature (e.g., 40°C, 12 hrs) and confirm stereochemistry via circular dichroism (CD) .
Q. How can computational modeling improve the design of this compound analogs for RNA polymerization studies?
Perform molecular dynamics (MD) simulations to compare the allyl group’s steric effects with natural nucleotides. Use software like AMBER or GROMACS to model:
- Transition-state analogs during polymerase incorporation.
- Free-energy landscapes to predict reaction bottlenecks .
Q. What experimental strategies address contradictory data in this compound’s metabolic stability across cell lines?
Conduct compartment-specific metabolic profiling :
- Use subcellular fractionation (e.g., mitochondrial vs. cytoplasmic isolation).
- Pair with LC-MS/MS to quantify degradation products.
- Control for cell-type-specific phosphatase activity using inhibitors like β-glycerophosphate .
Methodological Considerations
Q. How should researchers design controls for this compound’s off-target effects in transcriptional studies?
Include:
Q. What statistical approaches are robust for analyzing dose-response data in this compound toxicity assays?
Apply non-linear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA with post-hoc Tukey tests to compare variances across replicates, ensuring ≥3 biological replicates per condition .
Ethical and Compliance Questions
Q. How can researchers ensure compliance with safety regulations when shipping this compound internationally?
Adhere to UN No. 1760 (corrosive liquids) for packaging, using secondary containment and absorbent materials. Include Safety Data Sheets (SDS) compliant with GHS standards , as required for allyl derivatives like allyl glycidyl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
